molecular formula C18H34N2O2 B2756202 N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide CAS No. 866137-26-0

N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide

Cat. No.: B2756202
CAS No.: 866137-26-0
M. Wt: 310.482
InChI Key: RMQXTCRZQKXGJJ-UHFFFAOYSA-N
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Description

N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide is a synthetic carboxamide derivative featuring a cyclohexane core substituted with a pentyl group at the 4-position and a morpholinoethyl moiety attached via an amide bond.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-pentylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O2/c1-2-3-4-5-16-6-8-17(9-7-16)18(21)19-10-11-20-12-14-22-15-13-20/h16-17H,2-15H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQXTCRZQKXGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323384
Record name N-(2-morpholin-4-ylethyl)-4-pentylcyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866137-26-0
Record name N-(2-morpholin-4-ylethyl)-4-pentylcyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide typically involves the reaction of 4-pentylcyclohexanecarboxylic acid with 2-(morpholino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include:

  • Solvent: Dichloromethane or dimethylformamide
  • Temperature: Room temperature to 80°C
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or cyclohexane derivatives.

Scientific Research Applications

N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the cyclohexane ring provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Table 2: Spectral and Physical Data
Compound ¹H NMR Shifts (δ, ppm) ¹³C NMR Carbonyl (δ, ppm) IR (ν, cm⁻¹) Physical State
Target Not reported ~175 (estimated) ~1700 (C=O stretch) Likely solid
4e 1.05–3.70 (aliphatic peaks) 175.5 1700 (C=O) Solid
4f 1.06–7.22 (aromatic peaks) 173.0 1660 (C=O) Oil
4g 0.87–4.23 (branched chains) 176.0 1660 (C=O) Oil

Key Observations:

  • Carbonyl Stretch : The target’s carbonyl group is expected to resonate near 175 ppm (¹³C NMR), similar to 4e and 4g, indicating a stable amide bond.
  • Physical State : Longer alkyl chains (e.g., pentyl in the target) often favor solid states, whereas shorter or branched chains (e.g., 4f, 4g) result in oils.

Functional Group Impact on Bioactivity

  • Morpholino Group: Present in both the target and 4e, this group enhances solubility and may facilitate interactions with polar residues in biological targets.
  • Chlorinated Analogs () : N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide () demonstrates how halogenation increases molecular weight and lipophilicity, which may improve target binding but reduce solubility .

Biological Activity

N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antioxidant, and potential anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a morpholino group attached to an ethyl chain, which is further connected to a cyclohexanecarboxamide framework. The structural configuration is crucial for its interaction with biological targets, influencing its pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with similar structures have shown potent activity against various Gram-positive and Gram-negative bacteria. A comparative analysis of the antibacterial efficacy of related compounds can be summarized in the following table:

CompoundBacterial StrainInhibition Zone (mm)Activity Index (%)
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli2291.66
2-(4-substituted-phenylimino)thiazolidin-4-oneS. aureus2494.00
This compoundStaphylococcus spp.TBDTBD

This data indicates that structural modifications can enhance antibacterial activity, suggesting that this compound may also possess notable antibacterial effects pending further investigation.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging methods. These assays measure the compound's ability to neutralize free radicals, which is critical for preventing oxidative stress-related diseases.

  • DPPH Assay Results : Compounds structurally related to this compound demonstrated inhibition percentages ranging from 68% to 81%, indicating strong antioxidant capabilities.
  • ABTS Assay Results : Similar findings were observed with inhibition rates correlating positively with the presence of electron-withdrawing groups on the aromatic ring.

Case Study: Anticancer Potential

A notable study investigated the anticancer activity of compounds related to this compound, revealing promising results against various cancer cell lines:

  • Cell Lines Tested : HT29 (colorectal adenocarcinoma), H460 (lung cancer).
  • Findings : The compound exhibited significant cytotoxic effects, with IC50 values indicating effective growth inhibition at low concentrations.

Discussion

The biological activities of this compound suggest its potential as a therapeutic agent in treating bacterial infections and oxidative stress-related conditions. Further research is warranted to elucidate its mechanisms of action and optimize its pharmacological profile.

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